molecular formula C23H32N2O B096739 N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide CAS No. 17307-22-1

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide

Numéro de catalogue B096739
Numéro CAS: 17307-22-1
Poids moléculaire: 352.5 g/mol
Clé InChI: VZXNBZRJATTYDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide, also known as DMPPB, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. In recent years, DMPPB has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mécanisme D'action

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide exerts its effects by binding to the cannabinoid receptors, which are G protein-coupled receptors located on the cell surface. Upon binding, N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide activates the receptors and triggers a series of intracellular signaling pathways, leading to the modulation of various physiological processes. The exact mechanism of action of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release, ion channel activity, and gene expression.

Effets Biochimiques Et Physiologiques

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been shown to exert a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antitumor activity. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and other physiological processes. N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been shown to have a high potency and efficacy in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool compound for studying the physiological and pharmacological effects of these receptors. However, N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has some limitations for lab experiments, including its complex synthesis method and its potential for off-target effects. Additionally, the use of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide in animal studies may raise ethical concerns due to its potential for abuse and dependence.

Orientations Futures

There are several future directions for the study of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide, including the development of novel therapeutic agents based on its structure, the elucidation of its mechanism of action, and the exploration of its potential applications in various disease models. Additionally, the development of more selective and potent cannabinoid receptor agonists may lead to the discovery of new therapeutic targets for various diseases. Overall, the study of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has the potential to contribute to the development of new drugs for the treatment of various diseases and to the understanding of the physiological and pharmacological effects of the cannabinoid receptors.

Méthodes De Synthèse

The synthesis of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide involves several steps, including the reaction of 3-(dimethylamino)propylamine with 2,6-dimethylphenylacetonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with benzophenone. The final product is obtained by recrystallization from a suitable solvent. The synthesis of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Applications De Recherche Scientifique

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit high affinity and selectivity for the cannabinoid receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been used as a tool compound to study the structure-activity relationship of synthetic cannabinoids and to develop novel therapeutic agents for various diseases.

Propriétés

Numéro CAS

17307-22-1

Nom du produit

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide

Formule moléculaire

C23H32N2O

Poids moléculaire

352.5 g/mol

Nom IUPAC

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C23H32N2O/c1-6-21(20-14-8-7-9-15-20)23(26)25(17-11-16-24(4)5)22-18(2)12-10-13-19(22)3/h7-10,12-15,21H,6,11,16-17H2,1-5H3

Clé InChI

VZXNBZRJATTYDN-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)N(CCCN(C)C)C2=C(C=CC=C2C)C

SMILES canonique

CCC(C1=CC=CC=C1)C(=O)N(CCCN(C)C)C2=C(C=CC=C2C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.